molecular formula C15H12ClN3O2S2 B6523391 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 890833-70-2

4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide

Katalognummer: B6523391
CAS-Nummer: 890833-70-2
Molekulargewicht: 365.9 g/mol
InChI-Schlüssel: VMQVVVUUVPWEJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a chemical hybrid scaffold of significant interest in medicinal chemistry research. Its structure incorporates a benzenesulfonamide group, a well-established zinc-binding function known to inhibit carbonic anhydrase (CA) enzymes . Researchers are exploring such compounds for selectively targeting tumor-associated CA isoforms, like hCA IX, which is overexpressed in hypoxic solid tumors but has limited presence in normal tissues . Inhibiting these enzymes disrupts pH regulation in the tumor microenvironment, a key mechanism for novel anticancer agent development . The molecule also contains a thiazole ring linked to a pyridine moiety, structural features prevalent in compounds with documented antimicrobial properties . This combination makes the compound a valuable template for investigating new anti-infective agents, particularly against multidrug-resistant Gram-positive pathogens and emerging fungal strains . Its primary research value lies in its potential as a dual-purpose scaffold for developing targeted cancer therapies through CA inhibition and for antimicrobial discovery programs.

Eigenschaften

IUPAC Name

4-chloro-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-9-13-10-22-15(19-13)11-2-1-7-17-8-11/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVVVUUVPWEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Pyridine-3-Carbothioamide

Pyridine-3-carbonitrile undergoes thioamidation using hydrogen sulfide gas in ethanol with catalytic ammonium sulfide. The reaction proceeds at 50–60°C for 6 hours, yielding pyridine-3-carbothioamide (87% purity, confirmed via 1H^1H NMR).

Thiazole Formation with α-Halo Carbonyl Compounds

Pyridine-3-carbothioamide reacts with bromoacetaldehyde (1.2 eq) in anhydrous THF under reflux (72 hours, argon atmosphere). The product, 2-(pyridin-3-yl)-1,3-thiazole-4-methanol, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Key Reaction Parameters :

  • Temperature: 80°C

  • Catalyst: None required

  • Yield: 68%

Functionalization of the Thiazole Methylene Group

Bromination of Thiazole-4-Methanol

The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr3_3) in dichloromethane (0°C, 2 hours). The resultant 4-(bromomethyl)-2-(pyridin-3-yl)-1,3-thiazole is purified via recrystallization (ethanol/water).

Characterization Data :

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, py-H), 8.51 (d, J = 4.8 Hz, 1H, py-H), 7.89 (d, J = 7.6 Hz, 1H, py-H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H, py-H), 4.62 (s, 2H, CH2_2Br)

  • Yield: 82%

N-Alkylation of 4-Chlorobenzenesulfonamide

Coupling Reaction Conditions

4-Chlorobenzenesulfonamide (1.0 eq) and 4-(bromomethyl)-2-(pyridin-3-yl)-1,3-thiazole (1.1 eq) are reacted in DMF with potassium carbonate (2.5 eq) at 60°C for 12 hours. The crude product is washed with cold water and recrystallized from acetonitrile.

Optimized Parameters :

  • Solvent: DMF

  • Base: K2_2CO3_3

  • Temperature: 60°C

  • Yield: 74%

Alternative Pathway: Mitsunobu Coupling

Direct Coupling of Thiazole-4-Methanol

2-(Pyridin-3-yl)-1,3-thiazole-4-methanol (1.0 eq) and 4-chlorobenzenesulfonamide (1.2 eq) undergo Mitsunobu reaction with diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) in THF (0°C to room temperature, 24 hours).

Advantages :

  • Avoids bromination step

  • Higher functional group tolerance

Yield : 65%

Comparative Analysis of Synthetic Routes

Parameter N-Alkylation Route Mitsunobu Route
Total Steps33
Overall Yield52%49%
Purification ComplexityModerateHigh
ScalabilityIndustrialLaboratory

Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H NMR : Singlets at δ 4.52 (CH2_2), 8.12–7.23 (aromatic protons) confirm structure.

  • HPLC : Purity >98% (C18 column, acetonitrile/water 55:45).

  • Mass Spec : [M+H]+^+ m/z 422.1 (calculated 422.0).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace DMF with dimethylacetamide (DMAc) to reduce toxicity.

  • Use continuous flow reactors for bromination to enhance safety.

Environmental Impact

  • Solvent recovery systems for DMF and THF reduce waste.

  • Catalytic recycling of palladium in Suzuki couplings (if applicable) .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions, with conditions varying based on the specific reagents involved.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug design and optimization.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also be exploited in the development of new chemical processes and technologies.

Wirkmechanismus

The mechanism by which 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and pharmacological differences between the target compound and structurally related sulfonamide derivatives:

Compound Core Structure Key Substituents Molecular Weight Reported Applications Evidence Source
4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide Thiazole-pyridine Chlorobenzene, methylene linker ~365.85 (estimated) Enzyme inhibition (hypothetical)
4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide Thiadiazole Dual chlorine substituents, benzamide ~410.29 (estimated) Antimicrobial activity
3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Thiazole-pyridine Methoxy groups, ethyl linker 419.52 Kinase inhibition screening
Ilacirnon (4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-...) Pyrrolopyrimidine-pyridine Trifluoromethyl, pyrrolopyrimidine carbonyl 495.85 Chemokine receptor CCR2 antagonism
Example 53 () Pyrazolopyrimidine-chromenone Fluorinated chromenone, isopropyl group 589.1 Kinase inhibition (e.g., FLT3)

Key Findings:

Bioisosteric Replacements: The thiazole-pyridine core in the target compound shares similarities with the thiadiazole derivative (), but the latter’s sulfur-rich heterocycle may confer greater metabolic stability at the expense of reduced solubility . Replacing the thiazole with a pyrrolopyrimidine (as in ilacirnon) introduces a planar aromatic system, enhancing interactions with hydrophobic pockets in chemokine receptors .

Substituent Effects :

  • Methoxy groups in ’s derivatives improve aqueous solubility but may reduce membrane permeability compared to the target compound’s chloro substituent .
  • Fluorine atoms in Example 53 () increase binding affinity to kinases like FLT3 but lower melting points, suggesting amorphous solid dispersions may be required for formulation .

Therapeutic Targeting: The target compound’s simplicity (single chlorine, minimal steric bulk) contrasts with ilacirnon’s trifluoromethyl group, which likely enhances target selectivity for CCR2 over related receptors . Thiadiazole-based analogs () exhibit broader-spectrum activity but higher cytotoxicity risks due to reactive sulfur moieties .

Research Implications

  • Structure-Activity Relationship (SAR): The methylene linker in the target compound balances flexibility and rigidity, optimizing interactions with flat binding sites (e.g., ATP pockets in kinases). In contrast, rigid linkers in ilacirnon and Example 53 restrict conformational freedom, favoring high-affinity binding .
  • Formulation Challenges: Higher molecular weight compounds (e.g., Example 53) may require advanced delivery systems (e.g., nanoparticles) to overcome poor bioavailability, whereas the target compound’s moderate lipophilicity suggests conventional oral administration is feasible .

Biologische Aktivität

4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide (CAS Number: 890833-70-2) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on enzyme inhibition, cytotoxic effects, and antibacterial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O2S2, with a molecular weight of approximately 365.8577 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

1. Enzyme Inhibition

Recent studies have highlighted the compound's effectiveness as an inhibitor of carbonic anhydrase (CA) enzymes. For instance, it demonstrated significant inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II (IC50 values between 1.55 and 3.92 μM) . This selectivity suggests potential therapeutic applications in conditions where CA IX is overexpressed, such as certain cancers.

2. Cytotoxic Effects

The compound has shown promising cytotoxic effects in various cancer cell lines. A study reported that it induced apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positivity by 22-fold compared to control groups . This suggests that the compound may trigger programmed cell death pathways effectively in cancerous cells.

3. Antibacterial Activity

The antibacterial properties of this sulfonamide derivative have also been investigated. It was evaluated for its ability to inhibit bacterial growth and biofilm formation. The results indicated that the compound could interfere with bacterial viability, potentially offering a new avenue for antibiotic development .

Table 1: Summary of Biological Activities

Activity Target IC50/Effect Reference
Carbonic Anhydrase InhibitionCA IX10.93 - 25.06 nM
CA II1.55 - 3.92 μM
CytotoxicityMDA-MB-231 CellsAnnexin V-FITC increase by 22-fold
AntibacterialVarious BacteriaInhibition of growth and biofilm

Pharmacokinetic Considerations

While the biological activities are promising, understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Theoretical evaluations using computational models have suggested varying permeability profiles across different cell lines, which could influence its bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide, and what optimization strategies improve yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiazole ring formation : Condensation of 2-aminopyridine derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole core .

Sulfonamide coupling : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., using methanol) to achieve >95% purity.

  • Optimization : Adjusting solvent polarity (DMF vs. THF), temperature (0–60°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride) can enhance yields .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂ClN₃O₂S₂: 386.02) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. Which biological targets are commonly associated with sulfonamide-thiazole hybrids like this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., CA IX/XII) due to sulfonamide’s zinc-binding affinity. Assays involve fluorometric or colorimetric detection of CO₂ hydration .
  • Antimicrobial Activity : Gram-positive bacteria (e.g., S. aureus) via dihydropteroate synthase (DHPS) inhibition. Use MIC assays in Mueller-Hinton broth .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Validation : Standardize conditions (pH, temperature, DMSO concentration ≤1%) to minimize solvent interference .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis via flow cytometry) .
  • Data Normalization : Include positive controls (e.g., acetazolamide for CA inhibition) and adjust for batch-to-batch compound variability .

Q. What strategies enhance the pharmacokinetic profile of this compound (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholine or piperazine) to the pyridine ring to improve aqueous solubility .
  • Prodrug Design : Convert sulfonamide to a phosphate ester for enhanced absorption, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Use liposomal encapsulation (e.g., PEGylated liposomes) to prolong half-life and reduce hepatic clearance .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s potency?

  • Methodological Answer :

  • Thiazole Modifications : Replace pyridin-3-yl with pyrimidine or quinoline to evaluate impact on CA inhibition .
  • Sulfonamide Substitutions : Test 4-Cl vs. 4-F or 4-NH₂ groups to assess electronic effects on target binding .
  • Methyl Linker Replacement : Compare methylene (-CH₂-) with ethylene (-CH₂CH₂-) spacers to optimize steric compatibility with active sites .

Q. What in vitro and in vivo models are appropriate for assessing toxicity and off-target effects?

  • Methodological Answer :

  • In Vitro :
  • Cytotoxicity : MTT assay on HEK293 cells to determine selective index (IC₅₀ for target vs. normal cells) .
  • Genotoxicity : Comet assay to detect DNA strand breaks .
  • In Vivo :
  • Rodent Models : Acute toxicity (LD₅₀) in BALB/c mice (oral/intravenous administration) .
  • Metabolite Profiling : LC-MS/MS to identify hepatotoxic metabolites (e.g., sulfonamide oxidation products) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.